

Creatine Pyruvate Delivery Systems: Enhancing Bioavailability for Optimal Performance

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Compound of Interest				
Compound Name:	Creatine pyruvate			
Cat. No.:	B3427011	Get Quote		

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine is a well-established ergogenic aid known for its role in cellular energy metabolism, particularly in tissues with high energy demands like skeletal muscle and the brain. However, the bioavailability of the most common form, creatine monohydrate, can be influenced by factors such as solubility. **Creatine pyruvate**, a salt of creatine and pyruvic acid, has emerged as a promising alternative with enhanced solubility, potentially leading to improved absorption and bioavailability. Comprising approximately 60% creatine and 40% pyruvate by weight, this novel compound aims to deliver the benefits of both molecules more efficiently.[1][2]

These application notes provide a comprehensive overview of **creatine pyruvate** delivery systems, with a focus on enhancing bioavailability. We present detailed experimental protocols for evaluating the pharmacokinetics of **creatine pyruvate** and for the formulation of a hypothetical advanced delivery system. Additionally, we summarize key quantitative data from comparative studies and illustrate the cellular uptake pathway of creatine.

Data Presentation: Comparative Bioavailability of Creatine Formulations



Clinical studies have demonstrated that **creatine pyruvate** can lead to higher plasma creatine levels compared to creatine monohydrate. The following table summarizes the key pharmacokinetic parameters from a seminal study by Jäger et al. (2007), which compared isomolar amounts of creatine from creatine monohydrate, creatine citrate, and **creatine pyruvate**.[3][4][5][6][7]

Pharmacokinetic Parameter	Creatine Monohydrate (CrM)	Creatine Citrate (CrC)	Creatine Pyruvate (CrPyr)
Dose (Creatine Equivalent)	4.4 g	4.4 g	4.4 g
Mean Peak Plasma Concentration (Cmax)	Baseline	No significant difference from CrM	17% higher than CrM and CrC[3][4][5][6][7]
Area Under the Curve (AUC)	Baseline	No significant difference from CrM	14% higher than CrM and CrC[3][4][5][6][7]
Time to Peak Concentration (Tmax)	~1.9 hours[8]	Not significantly different from CrM	Not significantly different from CrM

Experimental Protocols

Protocol 1: Evaluation of Oral Bioavailability of Creatine Pyruvate in Humans

This protocol is based on the methodology of Jäger et al. (2007) for a comparative pharmacokinetic study.[3][4][5][6][7]

1.1. Study Design: A randomized, double-blind, crossover study design is recommended to minimize inter-subject variability. Each subject will serve as their own control, receiving each of the creatine formulations in a randomized order with a washout period of at least one week between treatments.

1.2. Subject Population:

Recruit healthy male and female volunteers (n=6-12).



- Inclusion Criteria: Age 18-40 years, body mass index (BMI) between 20-29.9 kg/m², non-smokers, and not currently taking any creatine-containing supplements.
- Exclusion Criteria: History of renal or hepatic disease, gastrointestinal disorders, or any known allergy to the investigational products.
- All subjects should provide written informed consent.
- 1.3. Investigational Products and Dosing:
- Creatine Pyruvate: 7.3 g (equivalent to 4.4 g of creatine)
- Creatine Monohydrate: 5.0 g (equivalent to 4.4 g of creatine)
- Placebo: 7.3 g of a suitable inert substance (e.g., maltodextrin).
- Each dose should be dissolved in 400-500 mL of water and consumed within 5 minutes.
- 1.4. Experimental Procedure:
- Subjects should fast for at least 8 hours overnight prior to the study day.
- Upon arrival at the clinical facility, a baseline blood sample (0 hours) is collected via an indwelling intravenous catheter.
- The subject then consumes the assigned investigational product.
- Blood samples (5 mL each) are collected into heparinized tubes at the following time points post-ingestion: 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours.
- Plasma is separated by centrifugation at 1500 x g for 10 minutes at 4°C and stored at -80°C until analysis.
- 1.5. Plasma Creatine Analysis (HPLC Method): This is a standard protocol for the quantification of creatine in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][9][10][11]
- Sample Preparation:



- Thaw plasma samples on ice.
- To 200 μL of plasma, add 400 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
 - Mobile Phase: 50 mM potassium phosphate monobasic in HPLC-grade water, adjusted to pH 3.0 with phosphoric acid.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μL.
 - Detection: UV at 210 nm.
 - Run Time: Approximately 10 minutes.
- Quantification:
 - Prepare a standard curve of creatine monohydrate in the mobile phase (e.g., 1-100 μg/mL).
 - Calculate plasma creatine concentrations based on the standard curve.
- 1.6. Pharmacokinetic Analysis:
- Calculate the following pharmacokinetic parameters for each subject and treatment: Cmax, Tmax, and AUC_{0-8h}.
- Use appropriate statistical tests (e.g., ANOVA with post-hoc analysis) to compare the parameters between the different creatine formulations.



Protocol 2: Preparation and Evaluation of Liposomal Creatine Pyruvate (Hypothetical)

This protocol describes a method for the formulation of a liposomal delivery system for **creatine pyruvate** to potentially further enhance its bioavailability.

2.1. Materials:

- Creatine Pyruvate
- Soybean Phosphatidylcholine (SPC)
- Cholesterol
- Chloroform
- Methanol
- Phosphate Buffered Saline (PBS), pH 7.4
- Deionized water
- 2.2. Liposome Preparation (Thin-Film Hydration Method):
- Dissolve SPC and cholesterol (e.g., in a 4:1 molar ratio) in a chloroform:methanol (2:1 v/v)
 mixture in a round-bottom flask.
- Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
- Hydrate the lipid film with an aqueous solution of **creatine pyruvate** (e.g., 10 mg/mL in PBS) by gentle rotation of the flask.
- To produce smaller, unilamellar vesicles, sonicate the resulting liposomal suspension using a probe sonicator on ice or subject it to high-pressure homogenization.
- 2.3. Characterization of Liposomes:



- Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
- Encapsulation Efficiency:
 - Separate the unencapsulated creatine pyruvate from the liposomes by ultracentrifugation or size exclusion chromatography.
 - Quantify the amount of creatine in the supernatant (unencapsulated) and in the lysed liposomes (encapsulated) using the HPLC method described in Protocol 1.5.
 - Calculate the encapsulation efficiency (%) as: (Total Creatine Unencapsulated Creatine) / Total Creatine * 100.

2.4. In Vitro Release Study:

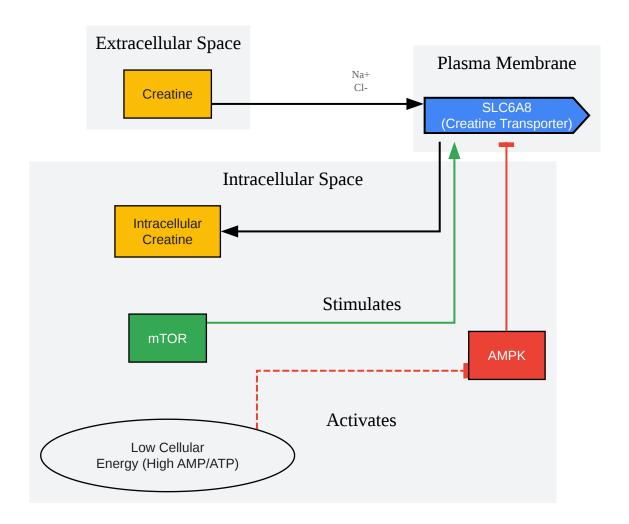
- Place a known amount of the liposomal creatine pyruvate formulation in a dialysis bag (with an appropriate molecular weight cutoff).
- Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
- At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
- Quantify the amount of creatine released into the medium using the HPLC method.
- 2.5. In Vivo Bioavailability Study (Animal Model):
- Administer the liposomal creatine pyruvate formulation and a non-liposomal control solution of creatine pyruvate orally to rats or mice.
- Collect blood samples at various time points post-administration.
- Determine the plasma creatine concentration using the HPLC method.
- Compare the pharmacokinetic parameters (Cmax, Tmax, AUC) between the liposomal and non-liposomal groups to evaluate the enhancement in bioavailability.



Visualizations

Signaling Pathway of Creatine Uptake

The primary mechanism for creatine uptake into cells is via the sodium- and chloride-dependent creatine transporter, SLC6A8. The activity of this transporter is regulated by various signaling pathways, including those involving AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR), which are key regulators of cellular energy status.[2] [12][13]



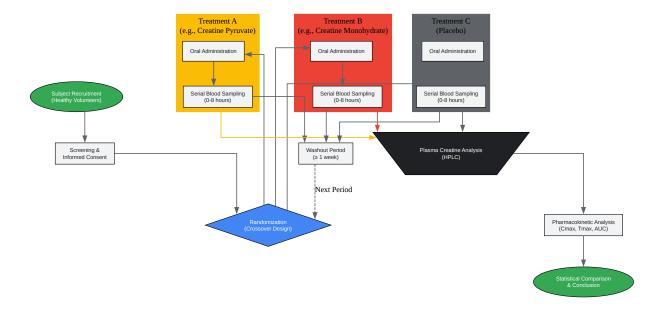
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Caption: Cellular uptake of creatine via the SLC6A8 transporter and its regulation.



Experimental Workflow for Comparative Bioavailability Study

The following diagram outlines the key steps in a clinical trial designed to compare the bioavailability of different creatine formulations.



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Caption: Workflow for a human pharmacokinetic study of creatine formulations.

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